molecular formula C5H9ClO3S B13183017 4-Methyloxolane-3-sulfonyl chloride

4-Methyloxolane-3-sulfonyl chloride

Cat. No.: B13183017
M. Wt: 184.64 g/mol
InChI Key: YXLMIIAZVMBKAA-UHFFFAOYSA-N
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Description

4-Methyloxolane-3-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₃S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a 4-methyloxolane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxolane-3-sulfonyl chloride can be synthesized through the reaction of 4-methyloxolane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

[ \text{4-Methyloxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfinates.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from oxidation reactions.

    Sulfinates: Formed from reduction reactions.

Scientific Research Applications

4-Methyloxolane-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations to form sulfonamide, sulfonic acid, and sulfinate derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the oxolane ring.

    Ethanesulfonyl Chloride: Similar but has an ethane backbone instead of an oxolane ring.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of an oxolane ring.

Uniqueness

4-Methyloxolane-3-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to other sulfonyl chlorides. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications.

Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

4-methyloxolane-3-sulfonyl chloride

InChI

InChI=1S/C5H9ClO3S/c1-4-2-9-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3

InChI Key

YXLMIIAZVMBKAA-UHFFFAOYSA-N

Canonical SMILES

CC1COCC1S(=O)(=O)Cl

Origin of Product

United States

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